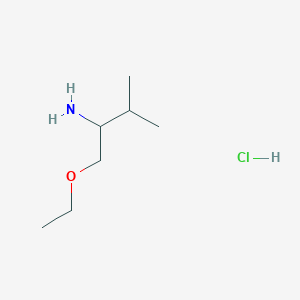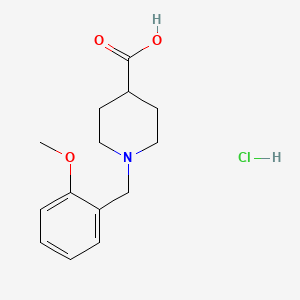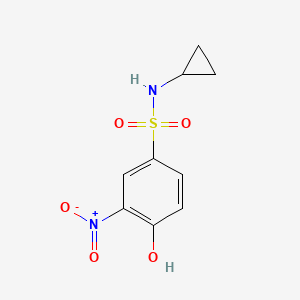
N-cyclopropyl-4-hydroxy-3-nitrobenzenesulfonamide
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of N-cyclopropyl-4-hydroxy-3-nitrobenzenesulfonamide is C9H10N2O5S . It has an average mass of 258.251 Da and a monoisotopic mass of 258.031036 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.5±0.1 g/cm3, a boiling point of 410.4±47.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . It also has an enthalpy of vaporization of 66.3±3.0 kJ/mol and a flash point of 202.0±29.3 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
N-cyclopropyl-4-hydroxy-3-nitrobenzenesulfonamide is part of a broader class of compounds that have been explored for their unique chemical reactivity and potential applications in synthesis. For example, the synthesis of cyclic hydroxamic acids through -NOH insertion of ketones has been demonstrated, highlighting the reactivity of similar sulfonamide structures in ring expansion and providing a pathway for the creation of novel cyclic compounds (Banerjee & King, 2009). This showcases the utility of sulfonamide derivatives in organic synthesis, particularly in the context of generating structurally complex molecules with potential biological activity.
Pro-apoptotic Effects and Anticancer Potential
Sulfonamide derivatives have also been evaluated for their biological activities, including their anticancer properties. Research has shown that certain sulfonamide compounds can significantly reduce cell proliferation and induce the mRNA expression of pro-apoptotic genes, potentially mediated by the activation of p38. This indicates a promising avenue for the development of novel anticancer agents utilizing the sulfonamide framework (Cumaoğlu et al., 2015).
Chemical Sensing and Proteome Analysis
In proteomics, sulfonamide derivatives have been utilized for the selective detection of peptides, enhancing the capabilities of mass spectrometry in proteome analysis. The development of novel matrices for MALDI-TOF MS analysis, leveraging the chemical properties of sulfonamide compounds, exemplifies the integration of these molecules into analytical chemistry tools for improved sensitivity and selectivity in protein profiling (Matsuo et al., 2006).
Computational Studies and Molecular Interactions
Computational and structural analyses of newly synthesized sulfonamide molecules, like N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide, have provided insights into their electronic properties, molecular dynamics, and interactions with biological targets. Such studies are crucial for understanding the potential of sulfonamide derivatives in drug design and the development of therapeutic agents (Murthy et al., 2018).
Wirkmechanismus
As a selective inhibitor, N-cyclopropyl-4-hydroxy-3-nitrobenzenesulfonamide targets the checkpoint kinase 1 (CHK1) protein kinase. CHK1 is crucial in the DNA damage response pathway, a cellular mechanism that identifies and repairs damaged DNA.
Safety and Hazards
N-cyclopropyl-4-hydroxy-3-nitrobenzenesulfonamide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Eigenschaften
IUPAC Name |
N-cyclopropyl-4-hydroxy-3-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O5S/c12-9-4-3-7(5-8(9)11(13)14)17(15,16)10-6-1-2-6/h3-6,10,12H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYNLFFKIHRJOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC(=C(C=C2)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



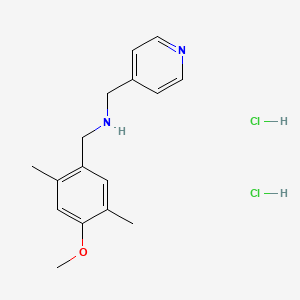
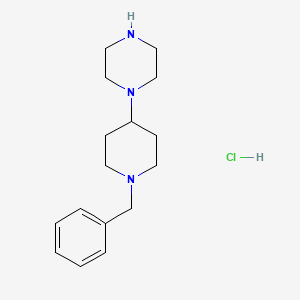
![3-[(Neopentyloxy)methyl]piperidine](/img/structure/B1388312.png)

![2-[(5-Methyl-3-isoxazolyl)methoxy]-3-phenyl-1-propanamine](/img/structure/B1388315.png)
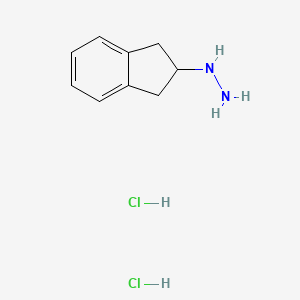
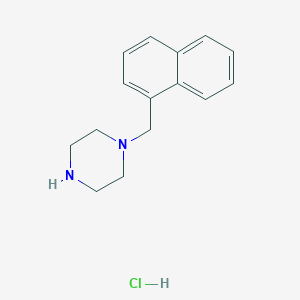
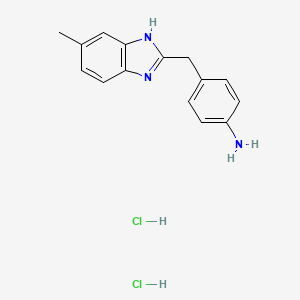

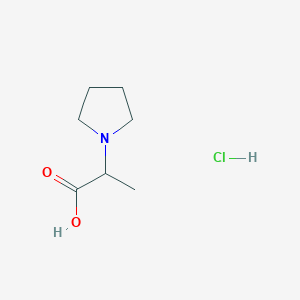
![4-[(4-Methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1388326.png)
